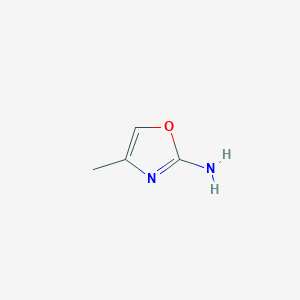

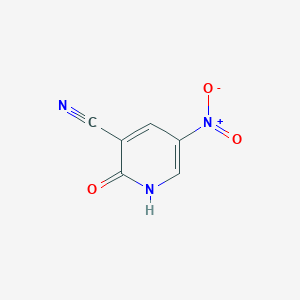

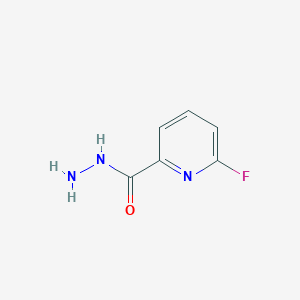

6-Fluoropyridine-2-carbohydrazide

説明

Synthesis Analysis

The synthesis of compounds related to 6-Fluoropyridine-2-carbohydrazide often involves multi-component reactions, including the use of water as a solvent, showcasing environmentally friendly methods. For instance, the synthesis of similar compounds involved a three-component reaction using triethylamine as a base at room temperature, highlighting the possibility of synthesizing complex molecules under mild conditions (Jayarajan et al., 2019). Additionally, methods involving the Sandmeyer and Balz-Schiemann reactions have been utilized for introducing fluorine atoms into aromatic compounds, indicating the versatility of these classic reactions in modern synthetic chemistry (Matsumoto et al., 1984).

Molecular Structure Analysis

Structural analysis of related fluorinated compounds is often conducted using techniques like FT-IR, NMR, and X-ray diffraction. These studies reveal that molecules such as 6-Fluoropyridine-2-carbohydrazide can exhibit significant non-linear optical (NLO) properties and engage in specific molecular interactions due to their structural features, including the presence of the fluorine atom (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical behavior of fluorinated pyridines includes their ability to participate in various organic reactions, such as nucleophilic substitutions, where the fluorine atom can significantly influence the reactivity and selectivity of these processes. Moreover, the introduction of fluorine can enhance the biological activity of molecules, making them potent inhibitors of specific biological targets (Matsumoto et al., 1984).

作用機序

Target of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological contexts .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

特性

IUPAC Name |

6-fluoropyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGWPLNTDADAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323334 | |

| Record name | 6-fluoro-2-pyridinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropyridine-2-carbohydrazide | |

CAS RN |

701-41-7 | |

| Record name | NSC403605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-2-pyridinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。